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Compound of Interest

Compound Name: 1,1-Diethoxyhex-3-yne
CAS No.: 18229-85-1
Cat. No.: B093760
Get Quote
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Executive Summary

1,1-Diethoxyhex-3-yne (CAS 18229-85-1) is a highly versatile C10 bifunctional building block
widely utilized in the total synthesis of natural products, flavors, and complex lipids. Structurally,
it features an internal alkyne and a diethyl acetal. This specific arrangement allows chemists to
execute stereoselective semi-reductions while keeping the terminal aldehyde protected. Its
most prominent industrial and academic applications include the synthesis of (3Z)-hexenal (leaf
aldehyde) and complex polyunsaturated fatty acids (PUFAS) such as eicosapentaenoic acid
(EPA) derivatives.

Physicochemical Profiling

Understanding the physical properties of 1,1-diethoxyhex-3-yne is critical for optimizing
reaction conditions, particularly in biphasic extractions, distillation, and chromatographic
purifications.
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Property Value

CAS Number 18229-85-1
Molecular Formula C10H1802
Molecular Weight 170.25 g/mol [1]
XLogP3 (Lipophilicity) 2.3[1]
Topological Polar Surface Area 18.5 A?[1]
Hydrogen Bond Acceptors 2[1]

Rotatable Bonds 5[1]

Strategic Role in Synthesis: The "Masked Aldehyde"

The diethyl acetal moiety serves as a "masked aldehyde.” In natural product synthesis, free
aldehydes are highly reactive and prone to unwanted nucleophilic attacks, aldol condensations,
or oxidations. By employing 1,1-diethoxyhex-3-yne, the sensitive aldehyde carbon is
protected during harsh upstream processes (e.g., strong bases used in alkyne alkylation)[2].
The internal alkyne provides a rigid scaffold that can be stereoselectively reduced to a cis (Z)
alkenel[3], a structural motif ubiquitous in nature.

Experimental Workflows & Protocols
Protocol A: Synthesis of 1,1-Diethoxyhex-3-yne
Precursor
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Figure 1: Synthetic workflow for the preparation of 1,1-diethoxyhex-3-yne via alkyne
alkylation.

Objective: Generate the C10 acetal via nucleophilic substitution. Causality & Mechanism:
Terminal alkynes possess a weakly acidic proton (pKa ~25). Treatment with a strong
organolithium base at cryogenic temperatures quantitatively yields the lithium acetylide. This
potent nucleophile then displaces the bromide of bromoacetaldehyde diethyl acetal via an SN2
mechanism[2].

Step-by-Step Methodology:

e Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add
1-butyne (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

o Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise
add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure
complete formation of 1-butynyllithium.
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» Alkylation: Slowly introduce bromoacetaldehyde diethyl acetal (1.1 eq)[2]. Gradually warm
the reaction to room temperature and stir for 12 hours.

e Quenching & Extraction: Quench the reaction with saturated aqueous NHaCl. Extract the
agueous layer three times with diethyl ether.

o Self-Validating Step: Wash the combined organic layers with brine, dry over anhydrous
NazS0a4, and concentrate. Analyze the crude mixture via GC-MS. The disappearance of the
bromoacetal peak and the emergence of a product peak at m/z 170.25 confirms successful
coupling.
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Figure 2: Stereoselective synthesis of (3Z)-hexenal and potential thermodynamic isomerization.

Objective: Convert the alkyne to a (2)-alkene and unmask the aldehyde. Causality &
Mechanism: The Lindlar catalyst is a poisoned palladium catalyst (Pd/CaCOs treated with lead
acetate and quinoline). The poison attenuates the catalyst's reactivity, preventing over-
reduction to the saturated alkane. The solid-state nature of the catalyst enforces syn-addition of
hydrogen, yielding exclusively the (Z)-isomer[3]. Subsequent deprotection requires a mild acid
(like oxalic acid) because the resulting (32)-hexenal is kinetically stable but thermodynamically
unstable; strong acids would trigger rapid isomerization to the conjugated (2E)-hexenal[3].

Step-by-Step Methodology:

e Semi-Reduction: Dissolve 1,1-diethoxyhex-3-yne in hexane or propan-2-ol[3]. Add Lindlar
catalyst (5% wiw).

e Hydrogenation: Purge the reaction vessel with Hz gas. Stir vigorously at room temperature
under 1 atm of Ha.

» Self-Validating Step (Hz2 Uptake): Monitor the reaction via a gas burette. Terminate the
reaction exactly when 1 molar equivalent of Hz is consumed to prevent over-reduction. Filter
the catalyst through a pad of Celite.

o Deprotection: Dissolve the resulting (2)-1,1-diethoxyhex-3-ene in a biphasic mixture of water
and THF. Add oxalic acid (catalytic to 1.0 eq depending on scale)[3]. Stir at room
temperature until TLC indicates complete consumption of the acetal.

« |solation: Extract with diethyl ether, wash with saturated NaHCOs to neutralize the acid, dry,
and carefully concentrate under reduced pressure (product is highly volatile).

o Self-Validating Step (NMR): Run a *H NMR spectrum. The aldehyde proton should appear as
a distinct triplet (~9.7 ppm). The absence of a large trans-coupling constant (J ~ 15 Hz) in the
alkene region confirms that no isomerization to (2E)-hexenal occurred.

Advanced Applications: Polyunsaturated Fatty
Acids (PUFAS)
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Beyond simple volatile aldehydes, 1,1-diethoxyhex-3-yne is a foundational block for
synthesizing complex lipid signaling molecules. For instance, it is utilized as an intermediate in
the total synthesis of isotopically labeled eicosapentaenoic acid (EPA) and its geometric
iIsomers. By extending the carbon chain via iterative alkyne coupling and stereoselective
reductions, chemists can construct the repeating methylene-interrupted (Z)-double bond motifs
characteristic of EPA (e.g., utilizing the extended intermediate[(3Z,6Z,92)-12,12-
diethoxydodeca-3,6,9-triene])[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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